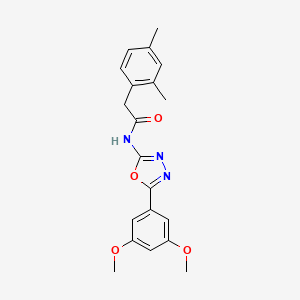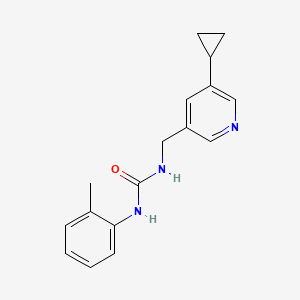
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a novel selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the immune system.
Scientific Research Applications
Phytotoxic and Antibacterial Activities
Compounds with furan and pyridazine rings have been reported to exhibit moderate antibacterial and phytotoxic activities. These properties make them of interest in the development of new agrochemicals or antibiotics. For example, compounds isolated from the fermentation broth of Xylaria curta demonstrated such activities, suggesting potential applications in controlling harmful bacteria and weeds in agricultural settings (Tchoukoua et al., 2017).
Antioxidative Properties
Heterocyclic compounds, including those with furan rings, found in Maillard reaction products show significant antioxidative activity. This suggests a potential application in food preservation and the development of health supplements aimed at combating oxidative stress (Yanagimoto et al., 2002).
Organic Synthesis and Chemical Reactivity
Compounds containing cyclopentyl, furan, and pyridazine rings can serve as key intermediates in organic synthesis, leading to a variety of heterocyclic compounds with potential biological activities. Their reactivity can be exploited in the synthesis of dihydropyrans, dihydrofurans, and other cyclic structures, offering a broad range of applications in medicinal chemistry and material science (Aslan et al., 2014).
Antitumor Activity
The structural motifs present in the compound, such as the furan and pyridazine rings, are found in molecules that have shown promising antitumor activities. These compounds can interfere with the proliferation of cancer cells, making them potential candidates for anticancer drug development (Horishny et al., 2021).
Antimicrobial Agents
The structural features of cyclopentyl and furan, combined with other functional groups, contribute to the antimicrobial properties of certain compounds. This highlights their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hossan et al., 2012).
properties
IUPAC Name |
2-cyclopentyl-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-16(12-13-4-1-2-5-13)18-9-11-23-17-8-7-14(19-20-17)15-6-3-10-22-15/h3,6-8,10,13H,1-2,4-5,9,11-12H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAPWKRMRLANHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)
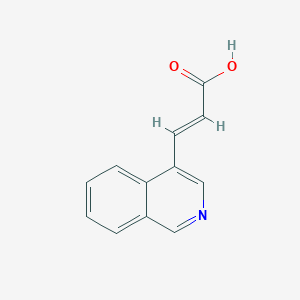
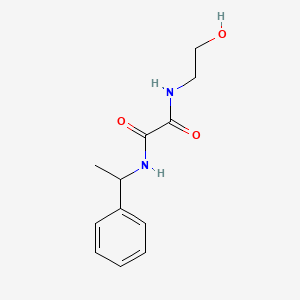
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)
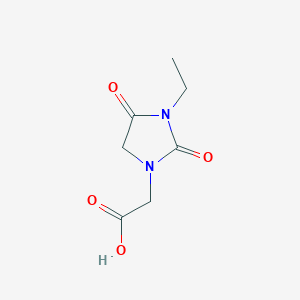
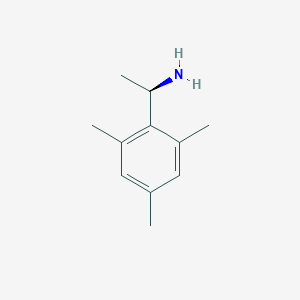
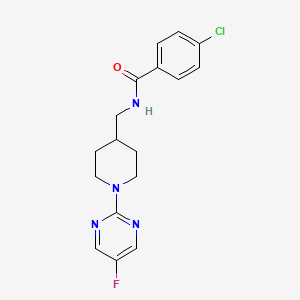
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)
![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)
